molecular formula C18H17ClN2O3 B4015697 N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-furyl)methyl]-2-methylpropanamide

N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-furyl)methyl]-2-methylpropanamide

Cat. No. B4015697
M. Wt: 344.8 g/mol
InChI Key: WVFMBPBMXPRWHY-UHFFFAOYSA-N
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Description

This compound belongs to a category of chemicals that exhibit notable interest due to their complex molecular structures and potential for diverse chemical properties and reactions. The compound's structure suggests potential activity in various chemical and biological contexts, prompting detailed investigations into its synthesis, molecular characteristics, and more.

Synthesis Analysis

The synthesis of compounds related to the target chemical involves strategic methodologies, such as palladium-catalyzed cyclization processes, which are optimized for yield by varying catalysts, bases, and solvents. For instance, Lindahl et al. (2006) developed a new synthesis of the furo[3,2-c]quinolin-4(5H)-one heterocycle using palladium-catalyzed cyclization, highlighting the nuanced approaches needed for these complex molecules (Lindahl et al., 2006).

Scientific Research Applications

Antibacterial Activity

Research has synthesized derivatives of quinolones, such as N-substituted piperazinyl quinolones, which have demonstrated in-vitro antibacterial activity. Compounds with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring showed antibacterial activity similar to reference drugs against staphylococci, highlighting the potential of furan-containing quinolone derivatives in antibacterial applications (Foroumadi et al., 1999).

Antimicrobial Agents

A series of novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. This research indicates the versatility of quinoline derivatives in developing new antimicrobial compounds (Holla et al., 2006).

Anti-inflammatory and Anticancer Agents

Quinolinyl chalcone derivatives have been investigated for their anticancer and anti-inflammatory activities. This study shows the potential of these compounds in pharmacological applications, particularly in cancer and inflammation management (Kotra et al., 2010).

Imaging and Visualization

Derivatives of quinoline-2-carboxamide have been labeled for potential use as radioligands in visualizing peripheral benzodiazepine receptors, demonstrating the application of quinoline derivatives in medical imaging and diagnostics (Matarrese et al., 2001).

Antimutagenic Activity

Compounds isolated from clove (Syzygium aromaticum), including phenylpropanoids with 2-furyl structures, have shown antimutagenic activity. These findings suggest the potential of furan-containing compounds in preventing mutations and their related diseases (Miyazawa & Hisama, 2003).

properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(furan-2-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-10(2)18(23)21-15(14-6-4-8-24-14)12-9-13(19)11-5-3-7-20-16(11)17(12)22/h3-10,15,22H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFMBPBMXPRWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=CO1)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-furyl)methyl]-2-methyl-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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